PR-924 Demonstrates High-Selectivity LMP7 Inhibition, Minimizing Off-Target Effects on Constitutive Proteasome and Other Immunoproteasome Subunits
PR-924 exhibits a highly restricted target profile, acting as a potent inhibitor of the immunoproteasome subunit LMP7 (IC50 = 22-25 nM) while displaying minimal or no activity against a panel of related subunits. In contrast, the clinical proteasome inhibitor bortezomib is a broad-spectrum agent, and the immunoproteasome inhibitor KZR-616 is a dual LMP7/LMP2 inhibitor. This specificity makes PR-924 a critical tool for isolating the biological consequences of LMP7 inhibition .
| Evidence Dimension | Inhibitory Activity (IC50) on Proteasome Subunits |
|---|---|
| Target Compound Data | IC50 = 22-25 nM (LMP7/β5i); >3,000 nM (β5c, β1i, β1c, β2i, β2c); weak activity for LMP2; no detectable activity for β1, β2, MECL1 |
| Comparator Or Baseline | Bortezomib: broad-spectrum inhibitor (multiple subunits). KZR-616: dual inhibitor (IC50: LMP7=39/57 nM, LMP2=131/179 nM). ONX-0914 (PR-957): inhibits LMP7 and LMP2. |
| Quantified Difference | >100-fold selectivity for LMP7 over β5c, β1i, β1c, β2i, β2c . |
| Conditions | Biochemical inhibition assays using purified human proteasome subunits. |
Why This Matters
This level of selectivity is essential for research aiming to dissect the specific role of LMP7 in cellular processes, immune regulation, and disease pathogenesis without confounding results from broad proteasome inhibition or dual immunoproteasome subunit blockade.
